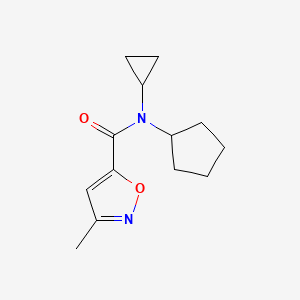![molecular formula C21H28N2O3S B7547797 N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide](/img/structure/B7547797.png)
N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BAY 41-2272 and is a potent activator of soluble guanylyl cyclase (sGC). sGC is an important enzyme that plays a crucial role in regulating various physiological processes, including vascular tone, platelet aggregation, and inflammation.
Mecanismo De Acción
BAY 41-2272 activates N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide by binding to the heme moiety of the enzyme, leading to the production of cGMP. cGMP then activates protein kinase G, which leads to the relaxation of smooth muscles and increased blood flow. BAY 41-2272 is a more potent activator of N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide than the endogenous ligand, nitric oxide.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have several biochemical and physiological effects. It increases the production of cGMP, which leads to the relaxation of smooth muscles in the blood vessels, lungs, and penile tissue. It also inhibits platelet aggregation, reduces inflammation, and has anti-fibrotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BAY 41-2272 is its high potency and selectivity for N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide. This makes it a valuable tool for studying the role of cGMP in various physiological processes. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on BAY 41-2272. One area of research is in the development of more potent and selective N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide activators. Another area is in the investigation of the role of N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide in various disease conditions, including heart failure, stroke, and cancer. Additionally, the development of novel drug delivery systems for BAY 41-2272 could improve its solubility and bioavailability, leading to more effective therapeutic applications.
In conclusion, BAY 41-2272 is a chemical compound that has shown great potential for therapeutic applications in various disease conditions. Its high potency and selectivity for N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and potential applications in clinical settings.
Métodos De Síntesis
The synthesis of BAY 41-2272 involves the reaction of 4-tert-butylphenol with 3-chloropropylamine to form the intermediate compound, 3-(4-tert-butylphenoxy)propylamine. This intermediate is then reacted with cyclopropylpyridine-3-sulfonyl chloride to yield the final product, N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide. The synthesis of BAY 41-2272 has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
BAY 41-2272 has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research is in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. BAY 41-2272 has been shown to improve pulmonary arterial hypertension by increasing the production of cyclic guanosine monophosphate (cGMP), a molecule that relaxes the smooth muscles in the blood vessels and improves blood flow.
Another area of research is in the treatment of erectile dysfunction. BAY 41-2272 has been shown to improve erectile function by increasing the production of cGMP in the penile tissue, leading to relaxation of the smooth muscles and increased blood flow.
Propiedades
IUPAC Name |
N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-21(2,3)17-7-11-19(12-8-17)26-15-5-14-23(18-9-10-18)27(24,25)20-6-4-13-22-16-20/h4,6-8,11-13,16,18H,5,9-10,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOBEMHHZOQIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCN(C2CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547721.png)
![1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547727.png)
![2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide](/img/structure/B7547733.png)
![N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide](/img/structure/B7547767.png)

![N-(5-methyl-1,2-oxazol-3-yl)-3-(7-oxo-2-phenylpyrazolo[3,4-d]pyridazin-6-yl)propanamide](/img/structure/B7547780.png)
![1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine](/img/structure/B7547781.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7547789.png)
![3-[(2-Phenylphenyl)sulfonylamino]benzoic acid](/img/structure/B7547798.png)
![N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7547806.png)
![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-(4-methylsulfonylphenyl)tetrazole](/img/structure/B7547810.png)
![1-(3-Methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B7547824.png)

![Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7547835.png)